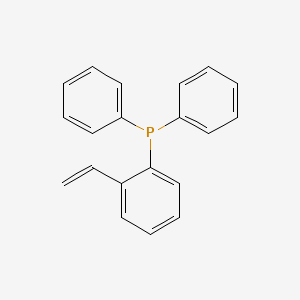

Phosphine, (2-ethenylphenyl)diphenyl-

Description

Phosphine, (2-ethenylphenyl)diphenyl- is a tertiary phosphine derivative featuring two phenyl groups and one 2-ethenylphenyl substituent attached to a central phosphorus atom. The 2-ethenylphenyl group comprises a benzene ring with a vinyl (-CH=CH₂) moiety in the ortho position relative to the phosphorus linkage.

Properties

CAS No. |

17165-18-3 |

|---|---|

Molecular Formula |

C20H17P |

Molecular Weight |

288.3 g/mol |

IUPAC Name |

(2-ethenylphenyl)-diphenylphosphane |

InChI |

InChI=1S/C20H17P/c1-2-17-11-9-10-16-20(17)21(18-12-5-3-6-13-18)19-14-7-4-8-15-19/h2-16H,1H2 |

InChI Key |

UOYOTHRZSRWQNP-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphine, (2-ethenylphenyl)diphenyl- can be synthesized through several methods:

From Halogenophosphines and Organometallic Reagents: This method involves the reaction of halogenophosphines with organometallic reagents to form the desired phosphine compound.

From Metallated Phosphines: Metallated phosphines can be used as intermediates to synthesize phosphine compounds through various coupling reactions.

Addition of Phosphine-Hydrogen to Unsaturated Compounds: This method involves the addition of phosphine-hydrogen to unsaturated compounds, such as alkenes, to form the desired phosphine compound.

Reduction of Phosphine Oxides: Phosphine oxides can be reduced to form phosphine compounds using reducing agents such as lithium aluminum hydride.

Industrial Production Methods

Industrial production of phosphine, (2-ethenylphenyl)diphenyl- typically involves large-scale synthesis using the methods mentioned above. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphine, (2-ethenylphenyl)diphenyl- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphine oxides.

Substitution: Phosphine compounds can undergo substitution reactions with various electrophiles to form new phosphine derivatives.

Radical Reactions: Phosphine-centered radical species can be generated through photoredox catalysis and electrochemical oxidations, leading to various radical reactions.

Common Reagents and Conditions

Oxidation: Oxygen, hydrogen peroxide

Reduction: Lithium aluminum hydride

Substitution: Electrophiles such as alkyl halides

Radical Reactions: Photoredox catalysts, electrochemical conditions

Major Products

Oxidation: Phosphine oxides

Reduction: Phosphines

Substitution: Phosphine derivatives

Radical Reactions: Various radical products depending on the reaction conditions

Scientific Research Applications

Phosphine, (2-ethenylphenyl)diphenyl- has numerous applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and catalysis.

Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphine, (2-ethenylphenyl)diphenyl- involves its ability to act as a ligand and form complexes with transition metals. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The phosphine group can also undergo oxidation and reduction reactions, contributing to its versatility in chemical synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Electronic Effects

- Diphenyl-(2-pyridyl)phosphine : The 2-pyridyl substituent introduces a nitrogen heteroatom, imparting moderate electron-withdrawing effects (EWG) compared to the purely hydrocarbon-based 2-ethenylphenyl group. This enhances metal-ligand interactions in catalytic systems, as seen in ruthenium(II) and chromium(III) complexes for ethylene oligomerization .

- 2-Chloroethyldiphenylphosphine: The chloroethyl group is strongly electron-withdrawing (Cl as EWG), reducing phosphorus basicity and weakening donor strength. In contrast, the ethenyl group in (2-ethenylphenyl)diphenylphosphine likely acts as a mild electron donor, enhancing metal coordination in catalytic cycles .

- Methyldiphenylphosphine : A methyl substituent provides weaker electron-donating effects compared to the ethenylphenyl group. The latter’s conjugation with the benzene ring may stabilize metal-phosphine bonds in complexes .

Steric Considerations

- (S)-(+)-Neomenthyldiphenylphosphine: The neomenthyl group introduces significant steric bulk and chirality, enabling asymmetric catalysis in nickel-mediated reductive couplings.

- 1,2-Bis(dipentafluorophenylphosphino)ethane: Fluorinated aryl groups increase steric hindrance and electron-withdrawing effects, whereas the ethenylphenyl group offers a balance of moderate bulk and electron donation .

Reactivity and Stability

- Phosphine Oxides : Oxidation of tertiary phosphines like (2-ethenylphenyl)diphenylphosphine to phosphine oxides (e.g., diphenyl-(2,5-dihydroxyphenyl)-phosphine oxide) reduces ligand flexibility but improves thermal stability, as seen in flame-retardant epoxy resins .

- Addition Reactions : Secondary phosphines, such as diphenylphosphine, undergo nucleophilic additions to alkenes. The ethenyl group in (2-ethenylphenyl)diphenylphosphine may participate in similar reactions, enabling post-functionalization or polymerization .

Data Tables

Table 1: Comparative Analysis of Phosphine Derivatives

Biological Activity

Phosphine, (2-ethenylphenyl)diphenyl- (CAS No. 17165-18-3), is a compound that has garnered attention in various fields of research due to its unique biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Phosphine compounds are generally synthesized through several methods, including the reaction of phosphine chlorides with Grignard reagents or organolithium compounds. For (2-ethenylphenyl)diphenyl-phosphine, the synthetic route typically involves the following steps:

- Starting Materials : Diphenylphosphine and 2-bromoethylbenzene.

- Reaction Conditions : The reaction is conducted in an inert atmosphere (e.g., nitrogen) to prevent oxidation.

- Yield : The synthesis can yield high purity products when performed under controlled conditions.

Chemical Properties :

- Molecular Formula : C18H17P

- Molecular Weight : 278.29 g/mol

- IUPAC Name : Diphenyl(2-phenylethenyl)phosphine

Biological Activity

The biological activity of phosphine compounds, including (2-ethenylphenyl)diphenyl-, primarily revolves around their interactions with cellular components and potential toxicity.

Phosphines can exert biological effects through several mechanisms:

- Oxidative Stress Induction : Phosphine compounds have been shown to generate reactive oxygen species (ROS), leading to oxidative stress in cells. This process disrupts mitochondrial function and can result in cell death through apoptosis or necrosis .

- Enzyme Inhibition : These compounds may inhibit key enzymes involved in metabolic processes, particularly those related to mitochondrial respiration, such as cytochrome oxidase . This inhibition can lead to significant metabolic disturbances.

- Nucleophilic Properties : The nucleophilic nature of phosphines allows them to interact with electrophilic centers in biological molecules, potentially leading to modifications that affect protein function and cellular signaling pathways .

Case Studies and Research Findings

-

Toxicity Studies :

- Research indicates that exposure to phosphine can lead to severe toxic effects on various organ systems, particularly the respiratory and cardiovascular systems. A study highlighted that phosphine exposure resulted in pulmonary edema and cardiac arrest due to its interference with mitochondrial metabolism .

- Oxidative Damage Assessment :

- Therapeutic Potential :

Summary of Biological Effects

Comparison with Other Phosphines

| Compound | Molecular Weight | Mechanism of Action | Toxicity Level |

|---|---|---|---|

| Phosphine, (2-ethenylphenyl)diphenyl- | 278.29 g/mol | Oxidative stress, enzyme inhibition | High |

| Diphenylphosphine | 262.29 g/mol | Similar mechanisms | Moderate |

| Triphenylphosphine | 262.29 g/mol | Less reactive than diphenyl variants | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.